molecular formula C18H19N3O3 B2481841 N-(2-(1H-indol-3-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034559-27-6

N-(2-(1H-indol-3-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2481841
CAS No.: 2034559-27-6
M. Wt: 325.368
InChI Key: YPGQQFDEVFNHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-indol-3-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a 1,6-dihydropyridine core substituted with a methoxy group at position 4, a methyl group at position 1, and a carboxamide-linked 2-(1H-indol-3-yl)ethyl side chain at position 3.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-21-11-14(16(24-2)9-17(21)22)18(23)19-8-7-12-10-20-15-6-4-3-5-13(12)15/h3-6,9-11,20H,7-8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGQQFDEVFNHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H19N3O3
  • Molecular Weight : 325.368 g/mol
  • Functional Groups : Dihydropyridine core, indole moiety, methoxy group, and carboxamide group.

These structural elements contribute to its pharmacological potential.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

1. Antimicrobial Activity
Research has shown that derivatives of similar compounds demonstrate significant antimicrobial properties. For instance, compounds with analogous structures have been evaluated for their minimum inhibitory concentration (MIC) against various pathogens. The MIC values for the most active derivatives range from 0.22 to 0.25 μg/mL .

2. Antioxidant Activity
In vitro studies have indicated that certain derivatives exhibit strong antioxidant activity. For example, a related compound showed an IC50 value of 28.23 μg/mL against ABTS radicals, surpassing the activity of ascorbic acid (IC50 = 30.23 μg/mL) .

3. Neuroprotective Effects
Compounds containing indole moieties are often investigated for neuroprotective effects. Similar structures have been linked to neuroprotection in various models, suggesting that this compound could also possess such properties.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving indole derivatives and dihydropyridine precursors. The following methods are commonly employed:

  • Condensation Reactions : Combining indole derivatives with dihydropyridine precursors under acidic or basic conditions.
  • Cyclization Reactions : Utilizing cyclization techniques to form the dihydropyridine ring structure.
  • Functional Group Modifications : Modifying the methoxy and carboxamide groups to enhance biological activity .

Case Studies

Several case studies highlight the biological efficacy of compounds similar to this compound:

StudyCompoundBiological ActivityFindings
Study 1Compound 7bAntimicrobialMIC values between 0.22 - 0.25 μg/mL against pathogens
Study 2Compound 10AntioxidantIC50 = 28.23 μg/mL, superior to ascorbic acid
Study 3Indole DerivativesNeuroprotectiveDemonstrated neuroprotective effects in animal models

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole and dihydropyridine structures exhibit significant antitumor properties. Specifically, compounds similar to N-(2-(1H-indol-3-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide have been shown to target various cancer types, including colon and lung cancers.

Case Study: Antitumor Effects

A study published in the Proceedings of the American Association for Cancer Research highlighted that certain indole derivatives possess potent antitumor activity against solid tumors. The mechanism involves the inhibition of key signaling pathways that are crucial for tumor growth and survival .

Neuroprotective Effects

Another significant application of this compound lies in its neuroprotective properties. The structure's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Metabolic Disorders

Emerging studies suggest that this compound may also play a role in managing metabolic disorders such as diabetes and obesity. Its ability to influence insulin signaling pathways could lead to potential therapeutic applications.

Research Findings

A recent study demonstrated that similar dihydropyridine derivatives exhibit selective inhibition of mineralocorticoid receptors (MR), which are involved in glucose metabolism and fat storage regulation . This opens avenues for further exploration into its effects on metabolic health.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related molecules are critical for understanding its physicochemical and biological behavior. Below is a comparative analysis with N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67) , a naphthyridine carboxamide synthesized via analogous methods .

Key Structural and Functional Differences

Core Heterocycle: Target Compound: 1,6-Dihydropyridine ring (partially unsaturated, six-membered ring with one double bond). Compound 67: 1,4-Dihydro-[1,5]-naphthyridine (fused bicyclic system with a pyridine and pyridazine ring). The dihydropyridine core in the target compound may offer greater conformational flexibility.

Substituents :

  • Target Compound :

  • Position 3 : N-(2-(1H-indol-3-yl)ethyl) carboxamide (aromatic indole group with hydrogen-bonding capability).
  • Position 4 : Methoxy group (electron-donating, influences solubility and metabolic stability).
  • Position 1 : Methyl group (small alkyl substituent, minimal steric hindrance).
    • Compound 67 :
  • Position 3 : N3-(1-(3,5-Dimethyl)adamantyl) carboxamide (bulky, hydrophobic adamantyl group).
  • Position 1 : Pentyl group (long alkyl chain, enhances lipophilicity).
    • Implications : The indole group in the target compound may favor interactions with serotoninergic or tryptophan-metabolizing enzymes, while the adamantyl group in Compound 67 likely improves membrane permeability and CNS penetration.

Synthetic Methodology :
Both compounds are synthesized via similar routes involving carboxamide coupling. However, the target compound’s indole-ethylamine side chain may require additional protection/deprotection steps compared to the adamantyl group in Compound 67 .

Physical and Spectroscopic Properties

Property Target Compound Compound 67
Molecular Weight ~383.43 g/mol (calculated) 421.58 g/mol (C₂₆H₃₅N₃O₂)
Melting Point Not reported Solid (mp data not specified)
IR Spectroscopy Expected C=O (1660–1700 cm⁻¹), N-H (3300 cm⁻¹) C=O (1665 cm⁻¹), N-H (3320 cm⁻¹)
LC-MS (APCI+) Not reported m/z 422 (MH⁺)
Solubility Moderate (indole enhances aqueous solubility) Low (adamantyl and pentyl increase lipophilicity)

Functional Implications

  • Bioavailability : The indole group in the target compound may improve solubility but reduce blood-brain barrier penetration compared to Compound 67’s adamantyl and pentyl substituents.
  • Metabolic Stability : The methoxy group in the target compound could slow oxidative metabolism, whereas the pentyl chain in Compound 67 may increase susceptibility to CYP450-mediated degradation.

Q & A

Q. How can researchers confirm the structural identity of N-(2-(1H-indol-3-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, methoxy group at δ 3.2–3.5 ppm).
    • ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons.
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) verifies molecular formula via exact mass (e.g., [M+H]+ ion).
  • Infrared Spectroscopy (IR):
    • Detects functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, N-H stretch at ~3300 cm⁻¹).
      Cross-referencing data with synthetic intermediates and literature ensures accuracy .

Q. What experimental strategies optimize the synthesis of this compound?

Methodological Answer: Key considerations for synthesis optimization:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for carboxamide formation.
  • Catalyst Use: Pd-based catalysts improve coupling reactions (e.g., Suzuki-Miyaura for indole integration).
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures purity.
  • Yield Improvement: Stepwise temperature control (e.g., 0°C for sensitive intermediates, 80°C for cyclization) minimizes side products .

Q. How can solubility and stability be evaluated for in vitro assays?

Methodological Answer:

  • Solubility Testing:
    • Use DMSO for stock solutions (10 mM), followed by serial dilution in PBS or cell culture media.
    • Dynamic light scattering (DLS) detects aggregation.
  • Stability Assessment:
    • HPLC Monitoring: Track degradation under physiological conditions (pH 7.4, 37°C) over 24–72 hours.
    • LC-MS identifies breakdown products (e.g., hydrolysis of the carboxamide group) .

Q. What analytical methods ensure compound purity and integrity?

Methodological Answer:

  • HPLC-PDA: Purity ≥95% with a C18 column (gradient: 5–95% acetonitrile in water, 0.1% TFA).
  • Melting Point Analysis: Sharp melting range (±2°C) confirms crystallinity.
  • Elemental Analysis: Matches theoretical C, H, N, O percentages within 0.4% .

Q. What safety and ethical guidelines apply to handling this compound?

Methodological Answer:

  • Safety: Use fume hoods and PPE (gloves, lab coats) due to potential cytotoxicity.
  • Ethics: Adhere to institutional biosafety committees (IBC) and avoid human/animal administration (non-FDA approved).
  • Waste Disposal: Incinerate via hazardous waste protocols .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

Methodological Answer:

  • Core Modifications:
    • Replace the methoxy group with halogens (e.g., Cl, F) to alter electron density.
    • Substitute the indole moiety with other heterocycles (e.g., benzimidazole) to probe receptor selectivity.
  • Pharmacophore Mapping:
    • Molecular docking (AutoDock Vina) identifies critical binding residues (e.g., hydrogen bonds with the carboxamide group).
  • Bioisosteres:
    • Replace the dihydropyridine ring with pyrimidine to improve metabolic stability .

Q. How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Assay Standardization:
    • Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
  • Dose-Response Curves:
    • Calculate IC₅₀ values with ≥3 replicates to address variability (e.g., conflicting IC₅₀ values in antiproliferative assays).
  • Target Validation:
    • CRISPR/Cas9 knockout of putative targets (e.g., kinases) confirms mechanism .

Q. What molecular interactions drive its biological activity?

Methodological Answer:

  • Molecular Dynamics Simulations:
    • GROMACS simulations (100 ns) reveal stable binding poses with enzymes (e.g., topoisomerase II).
  • Surface Plasmon Resonance (SPR):
    • Quantifies binding kinetics (ka/kd) to receptors (e.g., KD < 1 µM indicates high affinity).
  • Isothermal Titration Calorimetry (ITC):
    • Measures enthalpy changes (ΔH) during ligand-receptor interactions .

Q. How to address data contradictions in synthetic pathways?

Methodological Answer:

  • Reaction Monitoring:
    • In situ FTIR tracks intermediate formation (e.g., carboxamide peak at 1680 cm⁻¹).
  • Byproduct Analysis:
    • LC-MS/MS identifies side products (e.g., over-alkylation due to excess methyl iodide).
  • Scale-Up Challenges:
    • Optimize mixing efficiency (e.g., continuous flow reactors vs. batch) to maintain yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.